molecular formula C29H26N6OS B448876 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE

2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B448876
M. Wt: 506.6g/mol
InChI Key: YALGRPIFNVEBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a naphthyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common approach starts with the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate precursor. The anilinomethyl and phenyl groups are introduced through nucleophilic substitution reactions. The final step involves the condensation of the triazole derivative with 1-(2-naphthyl)ethanone to form the acetohydrazide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, the compound is studied for its potential as a pharmaceutical agent. Its triazole ring and acetohydrazide moiety are known to exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In industry, the compound is used in the development of new materials with unique properties. Its complex structure allows for the creation of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the acetohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(ANILINOMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE
  • 2-{[5-(ANILINOMETHYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups. The presence of the triazole ring, anilinomethyl group, and acetohydrazide moiety provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C29H26N6OS

Molecular Weight

506.6g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-2-ylethylideneamino)acetamide

InChI

InChI=1S/C29H26N6OS/c1-21(23-17-16-22-10-8-9-11-24(22)18-23)31-33-28(36)20-37-29-34-32-27(19-30-25-12-4-2-5-13-25)35(29)26-14-6-3-7-15-26/h2-18,30H,19-20H2,1H3,(H,33,36)

InChI Key

YALGRPIFNVEBAO-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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